molecular formula C8H13N3O B1427875 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine CAS No. 1248173-28-5

1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B1427875
CAS No.: 1248173-28-5
M. Wt: 167.21 g/mol
InChI Key: UNSDDPKYYYBZPH-UHFFFAOYSA-N
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Description

1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of oxolan-3-ylmethyl halides with 1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the oxolan-3-ylmethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium carbonate in tetrahydrofuran.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 1-[(tetrahydro-3-furanyl)methyl]-1H-pyrazol-5-amine
  • 3-methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine

Comparison: 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-(oxolan-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSDDPKYYYBZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248173-28-5
Record name 1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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